molecular formula C6H6N4O B11923120 8-Methyl-1H-purin-2(3H)-one CAS No. 89418-09-7

8-Methyl-1H-purin-2(3H)-one

Cat. No.: B11923120
CAS No.: 89418-09-7
M. Wt: 150.14 g/mol
InChI Key: YNVSAKLIHBMSPU-UHFFFAOYSA-N
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Description

8-Methyl-1H-purin-2(3H)-one is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its structural similarity to naturally occurring purines, which are fundamental components of nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1H-purin-2(3H)-one typically involves the alkylation of purine derivatives. One common method is the methylation of 1H-purin-2(3H)-one using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1H-purin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding purine oxides.

    Reduction: Reduction reactions can yield dihydropurine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Purine oxides.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purines depending on the nucleophile used.

Scientific Research Applications

8-Methyl-1H-purin-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-1H-purin-2(3H)-one involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or interacting with cofactors. In nucleic acids, it can intercalate between base pairs, disrupting normal DNA or RNA function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-purin-2(3H)-one
  • 3-Methyl-1H-purin-2(3H)-one
  • 6-Methyl-1H-purin-2(3H)-one

Uniqueness

8-Methyl-1H-purin-2(3H)-one is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other methylated purines, it exhibits distinct properties in terms of enzyme inhibition and nucleic acid interaction, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89418-09-7

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

8-methyl-3,7-dihydropurin-2-one

InChI

InChI=1S/C6H6N4O/c1-3-8-4-2-7-6(11)10-5(4)9-3/h2H,1H3,(H2,7,8,9,10,11)

InChI Key

YNVSAKLIHBMSPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=NC(=O)N2

Origin of Product

United States

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